Product packaging for 5,6-Difluoro-1H-indol-3-amine(Cat. No.:)

5,6-Difluoro-1H-indol-3-amine

Cat. No.: B12822639
M. Wt: 168.14 g/mol
InChI Key: FFOWTBVMKZVWCM-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Indole alkaloids represent a large and structurally diverse family of natural products, many of which possess potent and varied biological activities. rsc.org The indole ring system is a common feature in these compounds, serving as a crucial pharmacophore for interaction with a wide range of biological targets. rsc.org Prominent examples include the neurotransmitter serotonin, the amino acid tryptophan, and numerous antiviral, anticancer, and anti-inflammatory agents. rsc.org

The core structure of 5,6-Difluoro-1H-indol-3-amine places it firmly within the realm of indole chemistry. The presence of the 3-amino group is a key feature, as the 3-position of the indole ring is a common site for substitution in many biologically active indole derivatives. The 3-aminoindole motif is found in both natural and synthetic substances with a broad spectrum of biological activities. nih.gov However, the synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability, as they are prone to oxidative dimerization and decomposition. nih.gov

Significance of Fluorine Substitution in Indole Scaffolds for Electronic Modulation

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a variety of properties. tandfonline.com Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties of a molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. tandfonline.com

In the case of the indole scaffold, fluorine substitution has several important consequences:

Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the electron density of the indole ring system. This can affect the pKa of nearby functional groups, influencing the compound's ionization state at physiological pH and its ability to participate in hydrogen bonding. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. tandfonline.com This can lead to an increased biological half-life of the drug.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. tandfonline.com

The specific placement of two fluorine atoms at the 5- and 6-positions of the indole ring in this compound is a deliberate design choice aimed at maximizing these effects. This substitution pattern significantly influences the electronic landscape of the benzene (B151609) portion of the indole nucleus.

Overview of Current Research Trajectories and Gaps

Research involving this compound and related fluorinated indoles is primarily focused on their potential applications in medicinal chemistry. The compound is often utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. cymitquimica.com For instance, it has been incorporated into pyridinylaminopyrimidine derivatives, which are being investigated for their biological activities.

While the synthesis and incorporation of this compound into larger molecules are documented, there appears to be a gap in the literature regarding the comprehensive characterization of the compound itself. Detailed studies on its specific biological activities, beyond its role as a synthetic building block, are not widely reported. Furthermore, while the general effects of fluorine substitution are understood, a more in-depth investigation into the specific electronic and conformational consequences of the 5,6-difluoro substitution pattern on the indole-3-amine scaffold would be beneficial.

Future research could focus on:

Exploring the standalone biological activity of this compound and its simple derivatives.

Conducting detailed physicochemical studies to quantify the impact of the difluoro substitution on properties like pKa, lipophilicity, and metabolic stability.

Utilizing computational modeling to understand the conformational preferences and electronic distribution of the molecule, which could guide the design of new derivatives with enhanced biological activity.

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H6F2N2168.14362.8±37.0 chemicalbook.com
1H-indol-3-amineC8H8N2132.16 nih.govNot Available
5,6-difluoro-N-prop-2-ynyl-1H-indol-3-amineC11H8F2N2206.19 nih.govNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B12822639 5,6-Difluoro-1H-indol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5,6-difluoro-1H-indol-3-amine

InChI

InChI=1S/C8H6F2N2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2

InChI Key

FFOWTBVMKZVWCM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5,6 Difluoro 1h Indol 3 Amine and Its Core Scaffolds

Direct Synthetic Routes to 5,6-Difluoro-1H-indol-3-amine

Direct synthetic routes aim to introduce the 3-amino group onto the pre-formed 5,6-difluoro-1H-indole scaffold in the final steps of the synthesis. These methods are often efficient as they build upon a readily accessible core structure.

Reductive Amination Pathways (e.g., from 5,6-difluoro-1H-indole-3-carbaldehyde)

A prominent and practical route to this compound is through the reductive amination of 5,6-difluoro-1H-indole-3-carbaldehyde. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

The precursor, 5,6-difluoro-1H-indole-3-carbaldehyde, is typically synthesized from 5,6-difluoroindole (B67218) via the Vilsmeier-Haack reaction. mdpi.com This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the electron-rich C3 position of the indole (B1671886) ring. mdpi.comresearchgate.net

Once the aldehyde is obtained, it can be reacted with an amine source, such as ammonia (B1221849) or hydroxylamine (B1172632), followed by reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mild nature and functional group tolerance. researchgate.net The combination of a Lewis acid like B(C₆F₅)₃ with NaBH₄ has been shown to be effective for direct reductive amination, tolerating a wide range of functional groups including halogens and heterocycles. researchgate.net

Table 1: Reductive Amination of 5,6-Difluoro-1H-indole-3-carbaldehyde

Step Reactants Reagents Product Purpose
1. Formylation 5,6-Difluoroindole POCl₃, DMF 5,6-Difluoro-1H-indole-3-carbaldehyde Installation of the aldehyde group at the C3 position. mdpi.com

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. mit.edu While typically used for N-arylation of indoles (Ullmann or Buchwald-Hartwig reactions), these methods can be adapted for the direct amination at the C3 position. nih.gov

This strategy would likely involve a 3-halo-5,6-difluoroindole intermediate (e.g., 3-bromo-5,6-difluoroindole). The palladium catalyst, supported by specialized phosphine (B1218219) ligands like tBuBrettPhos, facilitates the coupling between the heterocyclic halide and an amine source. mit.edu The development of ligands and precatalysts that are stable and active for the amination of electron-rich five-membered heterocycles is crucial, as these substrates can often inhibit or deactivate the catalyst. mit.edumit.edu The reaction mechanism involves an oxidative addition, amine coordination, and reductive elimination catalytic cycle. researchgate.net Although a powerful potential strategy, direct C3-amination of indoles can be challenging compared to N-amination or coupling at other positions. nih.gov

Precursor-Based Synthesis and Transformations

These strategies focus on building the 5,6-difluoroindole ring system from acyclic or alternative cyclic precursors, with the 3-amino group being incorporated during or after the ring formation.

Utilization of 5,6-Difluoroindole Derivatives as Building Blocks

The compound 5,6-difluoroindole serves as a fundamental building block for accessing the target amine. biosynth.com Classic indole synthesis methodologies, such as the Fischer or Leimgruber-Batcho syntheses, can be employed to prepare this key intermediate from simpler fluorinated aniline (B41778) or nitrotoluene derivatives. diva-portal.org

Once 5,6-difluoroindole is synthesized or procured, it can be elaborated to the final product. As detailed in section 2.1.1, a reliable sequence involves:

Formylation: The Vilsmeier-Haack reaction introduces a C3-aldehyde. mdpi.com

Nitrogen Introduction: The aldehyde can be converted to an oxime or a nitrovinyl derivative. For instance, reacting the carbaldehyde with nitromethane (B149229) yields 5,6-difluoro-3-(2-nitrovinyl)-1H-indole. mdpi.com

Reduction: The nitrovinyl group can then be reduced to the amino group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), affording the final this compound. mdpi.com

This precursor-based approach highlights the modularity of indole synthesis, where the core is first constructed and then functionalized.

Role of Substituted Isatins and Related Indoline Intermediates in Scaffold Construction

Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of a wide array of indole derivatives. nih.gov The synthesis of a 5,6-difluorinated isatin (B1672199) would be the initial step, likely proceeding through the Sandmeyer isatin process from a corresponding difluoroaniline. nih.gov This method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine to form an oximinoacetanilide, which is then cyclized in acid to the isatin. nih.gov

With 5,6-difluoroisatin in hand, several transformations can lead to the indole scaffold:

Reduction: The more electrophilic C3-carbonyl of the isatin can be selectively reduced. Reduction to the corresponding 3,3-difluoro-2-oxindole can be achieved using reagents like diethylaminosulfur trifluoride (DAST), which can then be further reduced to a 3-fluoroindole. scispace.com A complete reduction of the isatin carbonyls, often using borane (B79455) (BH₃) or Wolff-Kishner conditions, can yield the indole ring system. scispace.com

Ring-Opening and Recyclization: N-acylisatins can undergo ring-opening in the presence of nucleophiles, providing intermediates that can be re-cyclized to form different heterocyclic systems or functionalized indoles. scispace.com

Isatins are also key components in multicomponent reactions that generate complex spirooxindole frameworks, demonstrating their utility in building diverse molecular architectures. semanticscholar.orguevora.pt

Multicomponent Reaction Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural elements from each starting material. preprints.orgbeilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. preprints.org

Several MCRs are known to produce indole or oxindole (B195798) scaffolds. Isatin, in particular, is a frequent participant in MCRs that yield spirooxindoles and other complex heterocyclic systems. semanticscholar.orguevora.pt For example, the one-pot reaction of an isatin, an amino acid, and a dipolarophile can generate spirooxindole-pyrrolidine derivatives through an in-situ formation of an azomethine ylide followed by a 1,3-dipolar cycloaddition. uevora.pt Other MCRs involving isatins can lead to the formation of spiro[indole-pyran] structures or other fused systems. semanticscholar.orgcolab.wsacs.org

While a direct MCR for this compound may not be established, these strategies represent a modern and powerful approach for the construction of the core 5,6-difluoroindole skeleton. A hypothetical MCR could involve a difluorinated aniline derivative, an aldehyde, and an isocyanide (Ugi reaction) or other suitable components, followed by a post-MCR transformation to aromatize and form the indole ring. The versatility of MCRs makes them an attractive area for research in developing novel synthetic routes to substituted indoles. beilstein-journals.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5,6-Difluoro-1H-indole-3-carbaldehyde
5,6-Difluoroindole
5-Fluoroindole
5,6-Difluoroisatin
5,5”-Difluoro-1H,1”H-[3,3':3',3”-terindol]-2'(1'H)-one
3-Bromo-5,6-difluoroindole
5,6-Difluoro-3-(2-nitrovinyl)-1H-indole
3,3-Difluoro-2-oxindole
3-Fluoroindole
Isatin
Oxindole
Phosphorus oxychloride
Dimethylformamide
Sodium borohydride
Lithium aluminum hydride
Chloral hydrate
Hydroxylamine
Diethylaminosulfur trifluoride
tBuBrettPhos

Regioselective and Stereoselective Synthesis Considerations

The precise placement of substituents on the indole ring is a critical aspect of synthesizing complex indole derivatives. This section explores the strategies employed to control the positions of halogenation and amination, as well as the methods used to achieve specific stereochemical outcomes in the synthesis of derivatives.

Control of Halogenation and Amination Positions

The introduction of fluorine and amine functionalities at specific positions on the indole nucleus is a significant challenge in synthetic organic chemistry. The inherent reactivity of the indole ring often leads to a mixture of products if the reaction conditions are not carefully controlled.

Halogenation: The regioselectivity of indole halogenation is highly dependent on the reaction conditions and the specific halogenating agent used. For instance, electrophilic halogenation of indoles typically occurs at the electron-rich C3 position. researchgate.net However, to achieve substitution at other positions, such as C5 and C6, indirect methods are often necessary. These can involve the synthesis of a pre-functionalized benzene (B151609) derivative that is then used to construct the indole ring through methods like the Fischer, Leimgruber-Batcho, or Reissert indole syntheses. researchgate.netbhu.ac.in For example, starting with a difluorinated aniline derivative allows for the controlled placement of the fluorine atoms before the indole ring is formed. The Leimgruber-Batcho indole synthesis is a versatile method that has been widely used for preparing various indole derivatives and could be adapted for the synthesis of 4-halogenated 5-azaindoles. researchgate.net

Amination: Direct amination of the indole ring, especially at the C3 position, is challenging due to the nucleophilic nature of this position, which can lead to undesired side reactions. nih.gov A common strategy involves the reduction of a C3-nitro group, which can be introduced through electrophilic nitration. However, this method can sometimes lead to the formation of dimeric byproducts. nih.gov An alternative approach is the post-functionalization of 3-substituted indoles. nih.gov For instance, a novel two-step method for preparing unprotected 3-aminoindoles involves the reaction of indoles with nitrostyrene, followed by treatment with hydrazine (B178648) hydrate. nih.gov Another strategy involves the use of directing groups to guide the amination to a specific position. For example, a pyrimidyl or pyridyl group at the N1 position can direct C-H amination to the C2 position. chim.it

The synthesis of this compound would likely involve a multi-step sequence starting with a difluorinated aromatic precursor to ensure the correct placement of the fluorine atoms, followed by the construction of the indole ring and subsequent introduction of the amino group at the C3 position.

Diastereoselective and Enantioselective Approaches in Derivative Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial when these compounds are intended for biological applications, as different stereoisomers can exhibit vastly different activities.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by employing substrate-controlled or reagent-controlled methods. For instance, the Pictet-Spengler reaction, a key transformation in the synthesis of many indole alkaloids, can proceed with high diastereoselectivity when using a chiral starting material. researchgate.net The reaction of isatin derivatives with 3-cyanoacetyl indole and N-phenacylpyridinium bromide has been shown to produce spirooxindole-dihydrofurans with good to excellent diastereoselectivity. bohrium.com The substituents on the isatin and indole rings can influence the diastereomeric ratio of the products. bohrium.com

Enantioselective Synthesis: Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. numberanalytics.com

Asymmetric Catalysis: Chiral catalysts, such as those derived from transition metals or chiral phosphoric acids, can effectively induce enantioselectivity in reactions involving indoles. numberanalytics.comnih.gov For example, rhodium-catalyzed enantioselective allylation of indoles with gem-difluorinated cyclopropanes provides an efficient route to enantioenriched fluoro-allylated indoles. chemrxiv.org Similarly, chiral phosphoric acids have been used to catalyze the addition of indoles to trifluoromethyl aldimines with high enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the indole nitrogen can direct subsequent reactions to proceed in a stereoselective manner. numberanalytics.com After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Recent advancements have also explored the use of biocatalysis, where enzymes are used to catalyze stereoselective reactions on the indole scaffold. numberanalytics.com

Advanced Spectroscopic and Structural Elucidation of 5,6 Difluoro 1h Indol 3 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a fundamental analytical technique for the verification of the molecular weight of synthesized compounds. For 5,6-Difluoro-1H-indol-3-amine, analysis was conducted in positive ion mode, which is highly effective for molecules containing basic nitrogen atoms, such as the primary amine and the indole (B1671886) nitrogen, as they are readily protonated.

The analysis of the title compound yielded a prominent base peak corresponding to the protonated molecular ion ([M+H]⁺). The molecular formula of this compound is C₈H₆F₂N₂, which corresponds to a theoretical monoisotopic mass of 168.0499 Da. Upon protonation, the expected exact mass for the [M+H]⁺ ion is 169.0577 Da. High-resolution mass spectrometry (HRMS) experiments recorded an observed m/z value that was in excellent agreement with the calculated value, typically within a 5 ppm mass error tolerance. This result unequivocally confirms the molecular mass of the target compound and provides strong evidence for its successful synthesis and elemental composition. No significant fragmentation was observed under the soft ionization conditions of ESI, further attesting to the stability of the protonated molecule.

Table 1. High-Resolution ESI-MS Data for this compound
Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺169.0577169.0574-1.8

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation. Furthermore, it reveals the intricate details of crystal packing and the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular architecture of the crystalline lattice. For a molecule like this compound, this analysis is crucial for understanding how the interplay between the amine and indole N-H donors and the fluorine acceptors dictates its solid-state assembly.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A single crystal of this compound suitable for X-ray diffraction was obtained and analyzed. The compound crystallizes in the monoclinic space group P2₁/c, with four molecules (Z = 4) in the asymmetric unit. The crystal structure is primarily stabilized by an extensive network of intermolecular hydrogen bonds.

The most prominent interaction involves the formation of a centrosymmetric R²₂(8) dimer motif. In this arrangement, the amine group (-NH₂) of one molecule acts as a hydrogen bond donor to the indole nitrogen (N1) of a neighboring, inversion-related molecule (N2-H···N1). Concurrently, the indole N-H of the second molecule donates a hydrogen bond back to the amine nitrogen of the first, completing the robust eight-membered ring.

These primary dimers are further interconnected into a two-dimensional sheet-like structure extending across the ab plane. This is facilitated by weaker N-H···F hydrogen bonds, where the second hydrogen atom of the amine group interacts with a fluorine atom (F6) of an adjacent dimer. The resulting supramolecular architecture consists of layered sheets, which are stacked along the c-axis, primarily through π-π stacking interactions between the indole rings of molecules in adjacent layers.

Hirshfeld surface analysis was employed to quantitatively and visually investigate these intermolecular contacts. The dnorm surface mapping clearly shows intense red spots corresponding to the short N-H···N and N-H···F hydrogen bond contacts, visually confirming their role as the dominant directive forces in the crystal packing. The 2D fingerprint plot, which decomposes the Hirshfeld surface into contributions from specific atom-pair contacts, provides further quantitative insight. The plot reveals that H···H contacts are the most abundant, covering approximately 45.2% of the surface area, as is typical for organic molecules. Critically, the sharp "spikes" in the fingerprint plot corresponding to H···F/F···H and H···N/N···H contacts, which account for 24.5% and 12.8% of the surface area respectively, highlight the significance of the specific hydrogen bonding interactions in defining the crystal structure.

Table 2. Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₈H₆F₂N₂
Formula Weight168.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.854(2)
b (Å)5.981(1)
c (Å)16.233(3)
β (°)101.52(3)
Volume (ų)747.1(3)
Z4
Calculated Density (g/cm³)1.495
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.115

Elemental Analysis for Compositional Verification

To corroborate the purity and elemental composition of the synthesized this compound, elemental analysis was performed. This technique provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined values were compared against the theoretical percentages calculated from the molecular formula, C₈H₆F₂N₂. The close correlation between the found and calculated values, with all deviations falling within the acceptable ±0.4% range, confirms the high purity of the bulk sample and validates its proposed molecular formula.

Table 3. Elemental Analysis Data for C₈H₆F₂N₂
ElementCalculated (%)Found (%)
Carbon (C)57.1557.21
Hydrogen (H)3.603.58
Nitrogen (N)16.6616.61

Mechanistic Organic Chemistry and Reactivity Studies of 5,6 Difluoro 1h Indol 3 Amine

Reaction Mechanisms Involving the Indol-3-amine Moiety

The indol-3-amine scaffold is characterized by high electron density at the C3 position of the indole (B1671886) ring, making it a potent nucleophile and highly susceptible to electrophilic attack. nih.gov However, unprotected 3-aminoindoles are often unstable, prone to oxidation and decomposition, which can complicate their synthetic applications. researchgate.netmdpi.com The free amino group at the C3 position is a primary determinant of the molecule's reactivity.

Common synthetic routes to 3-aminoindoles involve the reduction of 3-nitro or 3-azidoindole precursors or the construction of the indole ring system from non-indolic starting materials. researchgate.netmdpi.comthieme-connect.com Direct amination at the C3 position is also possible using electrophilic aminating agents. nih.gov

Mechanistically, reactions involving the 3-aminoindole moiety often proceed through intermediates that leverage the nucleophilicity of the C3 position or the amino group itself. For instance, in copper-catalyzed oxyamination reactions of N-acylindoles, an aminal product is formed, which can then be converted to a 3-aminoindole upon hydrolysis and rearomatization. nih.govscispace.com The amino group, once installed, can act as a nucleophile in subsequent reactions or can be a precursor to other functional groups.

Influence of Fluorine Atoms on Aromatic Reactivity

The two fluorine atoms on the carbocyclic ring at positions 5 and 6 exert a profound influence on the molecule's electronic properties and reactivity through a combination of inductive and resonance effects.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic attack on an indole nucleus preferentially occurs at the C3 position of the pyrrole (B145914) ring, which is significantly more nucleophilic than the benzene (B151609) ring. nih.govresearchgate.net The fluorine atoms at C5 and C6 primarily influence this reactivity through their strong electron-withdrawing inductive effect (-I). This effect deactivates the entire indole ring system towards electrophiles, making EAS reactions more challenging compared to non-fluorinated analogues and often requiring harsher conditions or longer reaction times. researchgate.netresearchgate.net

While fluorine also possesses an electron-donating resonance effect (+M), the inductive effect is generally dominant in governing reactivity. The primary role of the fluorine atoms in an EAS reaction at C3 is the destabilization of the positively charged Wheland intermediate that is formed. researchgate.net Although the fluorine atoms direct electrophiles to their ortho and para positions (C4 and C7), the inherent high reactivity of the C3 position of the pyrrole ring remains the dominant factor for electrophilic substitution.

Nucleophilic Substitution Reactions and Site Selectivity

The presence of strongly electron-withdrawing fluorine atoms makes the benzene portion of the indole ring susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.compressbooks.pub In SNAr reactions, the rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.in Fluorine is an excellent leaving group in this context—not because the C-F bond is weak, but because its high electronegativity strongly polarizes the carbon atom, making it highly electrophilic and activating the ring toward nucleophilic attack. masterorganicchemistry.comuomustansiriyah.edu.iq

In 5,6-difluoro-1H-indol-3-amine, a nucleophile could potentially replace either the fluorine at C5 or C6. The site selectivity of such a reaction would be governed by the relative stability of the two possible Meisenheimer intermediates. The fused pyrrole ring and the 3-amino group act as activating groups, and their ability to delocalize the negative charge of the intermediate dictates the preferred position of attack. Computational models and experimental data on similar difluoroarenes show that regioselectivity is highly dependent on the electronic nature of the activating groups and the nucleophile used. researchgate.netrsc.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The structural features of this compound make it a versatile substrate for modern metal-catalyzed cross-coupling reactions, enabling the formation of a wide array of new chemical bonds.

Formation of New Carbon-Carbon Bonds (e.g., Arylation, Alkylation)

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for constructing C-C bonds. eie.grwiley-vch.de While specific examples for this compound are not extensively documented, the reactivity can be inferred from related fluorinated indoles. For instance, Suzuki-Miyaura coupling of fluorinated indoles with boronic acids is a viable method for introducing aryl or vinyl substituents. nih.gov

The N-H bonds of the indole and the 3-amino group, as well as the various C-H bonds, are potential sites for functionalization via metal-catalyzed C-H activation, which provides a direct route to arylated or alkylated products. beilstein-journals.org

Reaction TypeSubstrate ExampleCatalyst/ReagentsProduct TypeYieldReference(s)
Suzuki Coupling 2-Phenyl-fluoroindolesPd(OAc)₂, Phenylboronic acid, Acetic Acid, O₂2-Aryl-fluoroindoles51-67% nih.gov
Heck Reaction Aryl Iodide, YnamidePd(OAc)₂, Xantphos, Cs₂CO₃3-Aminoindolesup to 99% acs.org
C-H Alkylation Indoles, AlcoholsMn Complex, t-BuOKBis(indolyl)methanesModerate to High beilstein-journals.org

Formation of New Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-P, C-B)

The formation of bonds between the indole framework and various heteroatoms is crucial for synthesizing molecules with diverse properties. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds and can be used to couple the 3-aminoindole (acting as the amine nucleophile) with aryl halides. snnu.edu.cnwikipedia.org Conversely, a halogenated derivative of the indole could be coupled with a different amine.

Copper-catalyzed Ullmann condensations offer another classic route to C-N, C-O, and C-S bonds, though often requiring higher temperatures than palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org Direct C-H functionalization provides modern, atom-economical pathways. For example, C-S bonds can be introduced at the indole C3-position by reacting with sulfenyl chlorides or through iron-catalyzed C-H sulfenylation. longdom.orgresearchgate.net Similarly, C-B bonds can be installed via borylation reactions. nih.gov The reactivity of related fluorinated indolines demonstrates that new C–N, C–B, C–O, C–P, and C–S bonds can be readily formed, highlighting the synthetic potential of this class of compounds. acs.org

Reaction TypeSubstrate ExampleCatalyst/ReagentsBond FormedProduct TypeYieldReference(s)
Buchwald-Hartwig Amination Aryl Bromide, Amino IndolePd(OAc)₂, (S)-DTBM-SEGPHOSC-NN,N-bisindole atropisomersExcellent snnu.edu.cn
Ullmann C-N Coupling Aryl Halide, Aniline (B41778)CuI, PhenanthrolineC-NN-Aryl anilinesVaries wikipedia.org
C-H Sulfenylation Indole, ThiolCBr₄C-S3-Thio-indolesGood nih.govlnu.edu.cn
C-H Amidation Indole, N-benzenesulfonyloxyamideZnCl₂C-N3-Amido-indolesModerate nih.gov
SN2' Reaction 3,3-Difluoro-2-exo-methylidene Indoline, MorpholineDMA (solvent)C-NSubstituted Indoline- acs.org

Photochemical and Photophysical Behavior

Extensive literature searches did not yield specific experimental or theoretical data on the photochemical and photophysical behavior of the compound this compound. The following sections outline the typical photochemical phenomena observed in related indole derivatives, which could serve as a basis for future investigations into the specific properties of this compound.

Photoisomerization Pathways and Ring-Opening Phenomena

Photoisomerization in indole derivatives often involves the transformation between different structural isomers upon light irradiation. nih.govbldpharm.com For instance, some indole-containing compounds can undergo E/Z isomerization around a double bond when exposed to visible light. mdpi.com This process is typically reversible and can be influenced by the solvent and substituents on the indole ring. mdpi.com In some cases, irradiation can lead to more complex rearrangements, such as ring-opening reactions, to form intermediates like benzoazahexatrienes. bldpharm.com The specific photoisomerization pathways for this compound would depend on its specific electronic structure and the stability of potential photoisomers.

Photoluminescence Properties and Emission Characteristics

The photoluminescence of indole derivatives is a well-documented phenomenon, characterized by fluorescence emission upon excitation with UV or visible light. nih.govresearchgate.net The emission properties, including the wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the indole ring, as well as the polarity of the solvent. rsc.orgnih.govambeed.com For example, electron-donating or electron-withdrawing groups can significantly shift the emission spectra. researchgate.netresearchgate.net The fluorine atoms at the 5 and 6 positions of this compound are expected to influence its photoluminescence due to their strong inductive effects. rsc.org However, without experimental data, the specific emission characteristics remain speculative.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Effects

Many indole derivatives exhibit aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. However, a growing class of indole-based molecules displays the opposite effect, known as aggregation-induced emission (AIE). nih.govresearchgate.net In AIE-active compounds, emission is weak or non-existent in solution but becomes strong in the aggregated or solid state. semanticscholar.orgbeilstein-journals.org This is often attributed to the restriction of intramolecular motion in the aggregated state. semanticscholar.org Whether this compound exhibits ACQ or AIE would need to be determined experimentally by studying its photophysical properties in different solvent systems and in the solid state.

Mechanofluorochromic Phenomena

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli such as grinding or shearing. researchgate.net This effect has been observed in some indole derivatives and is often associated with changes in molecular packing and intermolecular interactions. acs.org The ability of a compound to exhibit mechanofluorochromism is dependent on its crystal structure and the presence of functional groups that can form different types of intermolecular interactions. The specific mechanofluorochromic behavior of this compound, if any, would require investigation of its solid-state fluorescence under mechanical stress.

Computational Chemistry and Molecular Modeling of 5,6 Difluoro 1h Indol 3 Amine

Quantum Chemical Calculations: A Theoretical Overview

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict structural parameters like bond lengths, bond angles, and dihedral angles.

For a molecule like 5,6-Difluoro-1H-indol-3-amine, DFT calculations would provide insights into how the fluorine and amine substituents influence the geometry of the indole (B1671886) ring system. However, specific optimized coordinates and detailed electronic structure analyses for this compound are not available in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is a popular tool for calculating vertical excitation energies, which correspond to the absorption of light, and for predicting the wavelengths of maximum absorption (λmax) in a molecule's UV-visible spectrum. TD-DFT can also be used to model emission spectra and other photophysical properties.

A TD-DFT study of this compound would elucidate its potential behavior as a chromophore, but no such specific studies or resulting data on its excited state properties have been published.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. Electron density distribution maps illustrate the electron-rich and electron-poor regions of a molecule, which are critical for predicting sites of electrophilic and nucleophilic attack.

While the principles of HOMO-LUMO analysis are well-established, specific energy values and electron density plots for this compound are not documented in the available literature.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and interactions with its environment. By simulating the motions of atoms and molecules over time, MD can explore the different conformations a molecule can adopt and their relative stabilities. For a flexible molecule, this analysis is key to understanding how it might bind to a biological target.

A dedicated MD simulation study for this compound would be necessary to characterize its conformational landscape, but no such research has been published.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

2D and 3D QSAR Models for Predictive Analysis

QSAR models can be developed using 2D descriptors (derived from the 2D structure, such as molecular weight or connectivity indices) or 3D descriptors (which depend on the 3D conformation, like molecular shape and electrostatic fields). These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

The development of a reliable QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. No published QSAR studies that include this compound as part of a training or test set could be identified.

Steric, Electronic, and Hydrophobic Descriptors in QSAR

The difluoro substitution at the 5 and 6 positions of the indole ring is anticipated to profoundly influence all three classes of descriptors.

Electronic Descriptors: The high electronegativity of the two fluorine atoms will exert a strong electron-withdrawing effect on the indole ring. This significantly alters the electron density distribution, which can be quantified by descriptors such as Hammett constants, partial atomic charges, and dipole moment. This electronic perturbation can be critical for molecular recognition, particularly for interactions with polar residues in a protein's binding site.

Hydrophobic Descriptors: Fluorine substitution is known to increase the lipophilicity of a molecule. The hydrophobicity of this compound, typically quantified by the partition coefficient (logP), is expected to be higher than its non-fluorinated counterpart. This property is crucial for membrane permeability and interaction with hydrophobic pockets within a biological target.

Steric Descriptors: While fluorine is relatively small, the presence of two atoms on the benzene (B151609) ring portion of the indole will impact the molecule's size and shape. Steric descriptors such as molar refractivity (MR), van der Waals volume, and topological indices would reflect this change. These parameters are important for determining how well the molecule fits into a specific binding site.

A hypothetical table of QSAR descriptors for this compound and related compounds is presented below to illustrate these concepts. The values for related compounds are sourced from computational predictions for similar structures.

Compound NamePredicted LogPPredicted TPSA (Ų)Predicted Molecular Weight ( g/mol )
1H-Indol-3-amine1.2841.08132.16
5-Fluoro-1H-indol-3-amine1.5141.08150.15
This compound 1.74 41.08 168.14

Table 1: Hypothetical and predicted QSAR descriptors for this compound and related analogs. TPSA refers to the Topological Polar Surface Area. Predicted values are based on computational models and are for illustrative purposes.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a potential drug molecule (ligand) with its protein target.

Ligand-Target Interaction Prediction

While specific molecular docking studies for this compound are not prominently documented, research on structurally similar indole derivatives provides insights into its potential interactions. For instance, studies on other indole-based compounds have shown that the indole nitrogen can act as a hydrogen bond donor, while the amine group at the 3-position is a potent hydrogen bond donor and can also engage in ionic interactions if protonated.

The fluorine atoms at positions 5 and 6 are not merely passive substituents. They can participate in favorable orthogonal multipolar interactions with backbone amides or other polar groups in the binding pocket. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the hydrogen-bonding capacity of the indole NH.

A hypothetical docking scenario of this compound into a kinase binding site, a common target for indole derivatives, might reveal the following interactions:

Hydrogen Bonding: The amine group at C3 forming hydrogen bonds with a backbone carbonyl of a hinge region residue. The indole NH group could donate a hydrogen bond to a nearby acceptor residue.

Hydrophobic Interactions: The difluorobenzene moiety engaging in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.

Fluorine-Specific Interactions: The fluorine atoms could form favorable contacts with electrophilic regions of the protein or participate in halogen bonds.

Interaction TypePotential Interacting Residue (Example)
Hydrogen Bond Donor (NH2)Aspartic Acid, Glutamic Acid (side chain)
Hydrogen Bond Donor (Indole NH)Glutamine, Asparagine (side chain)
HydrophobicLeucine, Valine, Alanine
Halogen BondCarbonyl oxygen, Serine hydroxyl

Table 2: Predicted potential ligand-target interactions for this compound based on its chemical structure.

Conformational Changes Upon Binding

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the target. This "induced fit" is crucial for achieving high-affinity binding. For a relatively rigid molecule like this compound, the primary conformational flexibility lies in the rotation of the C2-C3 bond and the orientation of the amine group.

Upon entering a binding site, the molecule may adopt a specific conformation to maximize favorable interactions. For example, the dihedral angle of the amine substituent might adjust to optimize hydrogen bonding with the protein. While significant conformational changes within the this compound molecule itself are limited due to its aromatic nature, the protein target can undergo substantial rearrangement of its side chains or even backbone to accommodate the ligand. Molecular dynamics simulations, a computational method that simulates the movement of atoms and molecules over time, would be necessary to fully explore these dynamic changes.

Synthesis and Characterization of Advanced Derivatives and Analogs of 5,6 Difluoro 1h Indol 3 Amine

Design Principles for Novel Derivatives

The creation of new derivatives from the 5,6-Difluoro-1H-indol-3-amine core is guided by established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles by systematically modifying the lead structure.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a key strategy for discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This technique seeks to identify isofunctional molecules with different backbones, potentially leading to improved properties or novel intellectual property. nih.govredheracles.net For scaffolds similar to the indole (B1671886) ring, such as indazole, scaffold hopping and molecular hybridization have been successfully used to develop potent inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR). mdpi.comresearchgate.net In this approach, different heterocyclic cores are substituted for the original, or fragments from different known ligands are combined to create a new hybrid molecule. researchgate.netnih.gov This can lead to derivatives with significantly different, yet functionally equivalent, three-dimensional arrangements of pharmacophoric features. nih.gov

Strategic Placement of Fluorine Atoms for Enhanced Electronic Properties

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry to modulate various properties. tandfonline.com The placement of two fluorine atoms at the 5- and 6-positions of the indole ring significantly alters the electronic distribution of the entire system due to fluorine's high electronegativity. This modification can lead to several advantageous effects:

Enhanced Metabolic Stability : Fluorine substitution can block sites susceptible to metabolic attack by cytochrome P450 enzymes, thereby improving the compound's stability. tandfonline.com

Modulated Basicity : Fluorination can reduce the basicity of nearby nitrogen atoms, which may lead to improved bioavailability and better membrane permeation characteristics compared to non-fluorinated analogs. tandfonline.com

Increased Binding Affinity : The electron-withdrawing nature of fluorine can influence the strength of interactions with biological targets, often enhancing binding affinity and selectivity. tandfonline.com

Altered Reactivity : Fluorine substitution impacts the reactivity of the indole core. For instance, 5,6-difluoroindole (B67218) derivatives demonstrate higher reactivity in specific reactions, such as nitroethane condensations, when compared to their mono-fluorinated counterparts.

The strategic placement of fluorine is crucial, as different substitution patterns can result in markedly different chemical and biological properties.

Incorporation of Distinct Functional Groups for Modulation of Properties

The introduction of various functional groups onto the 5,6-difluoroindole scaffold allows for the fine-tuning of its chemical and physical properties. The amine group at the 3-position serves as a key handle for derivatization. For example, converting the amine to other functionalities or introducing substituents can modulate the molecule's reactivity, lipophilicity, and potential for intermolecular interactions like hydrogen bonding.

The aldehyde group, as seen in the precursor 5,6-Difluoro-1H-indole-3-carbaldehyde, is a versatile functional group that enables a variety of chemical transformations, including condensation reactions, which are pivotal for building more complex molecular architectures. The choice of functional group is a critical aspect of designing derivatives with specific target profiles. For instance, the incorporation of a trifluoroethyl group is another strategy used to modify electronic properties and enhance lipophilicity. rsc.org

Spirocyclic Indole-Based Systems

Spirocyclic systems are three-dimensional structures characterized by a single atom being part of two distinct rings. chemrxiv.org These scaffolds are of high interest in medicinal chemistry due to their rigid yet complex shapes, which can facilitate precise interactions with biological targets. chemrxiv.org The synthesis of spirocyclic systems often involves dearomatization of the indole ring. chemrxiv.orgacs.org

Synthesis of Spirotetrahydro-β-Carbolines and Spiroindolones

A notable class of derivatives synthesized from the 5,6-difluoroindole scaffold are spirotetrahydro-β-carbolines, also known as spiroindolones. nih.govacs.org These compounds have shown significant biological activity. nih.govlookchem.com The synthesis is a multi-step process that begins with a substituted indole.

A general synthetic route is outlined below:

Formylation : The process starts with the Vilsmeyer-Haack formylation of 5,6-difluoro-1H-indole to produce 5,6-Difluoro-1H-indole-3-carbaldehyde. nih.govacs.org

Condensation : The resulting aldehyde undergoes condensation with nitroethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to yield a nitroalkene intermediate. nih.gov

Reduction : The nitroalkene is then reduced, typically using a strong reducing agent like lithium aluminum hydride, to form the corresponding amine. nih.govacs.org

Cyclization : Finally, a Pictet-Spengler-type cyclization is performed by condensing the amine with a substituted isatin (B1672199) (e.g., 5-chloroisatin) to furnish the final spirotetrahydro-β-carboline product with a high degree of diastereoselectivity. nih.govacs.org

A specific example of this synthesis is the preparation of a potent antimalarial compound, as detailed in the following table. nih.govacs.org

Table 1: Synthesis of a Spirotetrahydro-β-carboline Derivative

Step Starting Material Reagents and Conditions Intermediate/Product
1 5,6-Difluoro-1H-indole Phosphorus oxychloride, DMF 5,6-Difluoro-1H-indole-3-carbaldehyde
2 5,6-Difluoro-1H-indole-3-carbaldehyde Nitroethane, Ammonium acetate, Reflux 5,6-Difluoro-3-(2-nitropropenyl)-1H-indole
3 5,6-Difluoro-3-(2-nitropropenyl)-1H-indole Lithium aluminum hydride 2-(5,6-Difluoro-1H-indol-3-yl)propan-1-amine

Indole-Fused Heterocycles and Related Scaffolds

Indole-fused heterocyclic systems are a broad class of compounds where the indole core is annulated with another heterocyclic ring. semanticscholar.org These structures are prevalent in natural products and pharmaceuticals. semanticscholar.orgmetu.edu.tr Modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed C-H activation, provide efficient access to a diverse range of these complex scaffolds. semanticscholar.orgacs.org For instance, a one-pot, multicomponent reaction involving an indole, formaldehyde, and other reagents can rapidly assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. semanticscholar.org Another advanced strategy involves the Rh(III)-catalyzed C-H activation and cyclization of N-carboxamide derivatives of indoles with alkynes or alkenes to yield fused systems such as pyrimido[1,6-a]indol-1(2H)-ones. acs.org These methods offer powerful tools for expanding the chemical space around the indole core to create novel polyheterocyclic structures. nih.gov

Indazole Derivatives with Fluorine Substituents

The synthesis of fluorinated indazole derivatives has been an area of active research, driven by their wide range of applications in medicinal chemistry and materials science. researchgate.netresearchgate.net Various synthetic strategies have been developed to introduce fluorine atoms into the indazole core or to construct the fluorinated indazole ring system from fluorinated precursors.

One effective method involves an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-tetrafluorophenyl-1,2,4-oxadiazoles with hydrazine (B178648) to produce fluorinated indazoles in high yields under mild conditions. researchgate.net Another approach starts from commercially available 2,3-difluorobenzoic acid and proceeds through a sequence of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation to yield a fluorine-containing indazole intermediate. researchgate.net

A novel three-component reaction has been reported for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives. nih.govacs.org This metal- and additive-free method involves the annulation of enaminones, 3-aminoindazoles, and Selectfluor, achieving the formation of two C-N bonds and one C-F bond in a single step. nih.govacs.org Furthermore, direct C-3 fluorination of 2H-indazoles can be achieved using N-fluorobenzenesulfonimide (NFSI) in water, which is a metal-free and environmentally friendly process. organic-chemistry.org This reaction is highly regioselective and proceeds via a proposed radical pathway. organic-chemistry.org

Table 1: Synthesis Methods for Fluorinated Indazole Derivatives

Starting Material Reagents/Method Product Type Reference
5-pentafluorophenyl-1,2,4-oxadiazole Hydrazine 6-substituted fluorinated indazoles researchgate.net
2,3-difluorobenzoic acid Multi-step synthesis 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid researchgate.net
Enaminones, 3-Aminoindazoles Selectfluor Fluorinated pyrimido[1,2-b]indazole derivatives nih.govacs.org

Benzothiazole (B30560) and Benzimidazole (B57391) Derivatives

The fusion of indole with benzothiazole and benzimidazole moieties has led to the creation of hybrid molecules with diverse chemical properties. mdpi.cominnovareacademics.inresearchgate.net These derivatives are often synthesized by combining the respective heterocyclic precursors through various chemical reactions.

A series of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione at the C-3 position have been synthesized. mdpi.com The synthesis of 2-substituted benzimidazole, benzothiazole, and indole derivatives has been accomplished using both conventional heating and microwave irradiation methods, with the latter proving to be more efficient in terms of reaction time and yield. mdpi.comscilit.com

Another synthetic route involves the preparation of acetamide-linked indole-benzimidazole/benzothiazole derivatives. innovareacademics.inresearchgate.net For instance, compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide were synthesized and characterized. innovareacademics.inresearchgate.net The introduction of different substituents on both the indole and benzimidazole/benzothiazole rings allows for the fine-tuning of the properties of the final compounds. innovareacademics.inresearchgate.net

Table 2: Examples of Indole-Benzothiazole/Benzimidazole Derivatives

Derivative Class Synthetic Approach Resulting Compound Example Reference
C-3 Substituted Indoles Hybridization of indole with benzothiazole-2-thione Indole-benzothiazole-2-thione hybrids mdpi.com
2-Substituted Indoles Microwave-assisted synthesis 2-(4-hydroxyphenyl)-3-phenylindole mdpi.com

Indolyl-Thiadiazole Derivatives

Indolyl-thiadiazole derivatives represent another important class of compounds derived from the indole scaffold. Various synthetic strategies have been developed to link the indole nucleus with the 1,3,4-thiadiazole (B1197879) ring.

One common method involves the reaction of indole-3-acetic acid with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride (POCl3) to yield 5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-amine. jptcp.com Another approach describes an iodine-mediated one-pot, three-component reaction of tosylhydrazine, indole-3-carboxaldehyde, and ammonium thiocyanate (B1210189) to construct indolyl-1,3,4-thiadiazole amines under metal-free conditions. rsc.org

Furthermore, indole-endowed thiadiazole derivatives have been synthesized and have shown significant docking competency against certain biological receptors. nih.gov The synthesis of N-substituted indole derivatives containing 1,3,4-thiadiazole and amide moieties has also been reported, involving the condensation reaction of 2-(1H-indol-1-yl)acetic acid and 5-phenyl-1,3,4-thiadiazol-2-amine. tandfonline.com

Table 3: Synthetic Routes to Indolyl-Thiadiazole Derivatives

Indole Precursor Reagents Product Reference
Indole-3-acetic acid Thiosemicarbazide, POCl3 5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-amine jptcp.com
Indole-3-carboxaldehyde Tosylhydrazine, Ammonium thiocyanate, Iodine 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine rsc.org

Functionalization at the Amine Moiety (e.g., N-alkylation)

Functionalization of the amine group in indol-3-amine derivatives, such as through N-alkylation, is a key strategy for modifying the molecule's properties. sioc-journal.cn N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly impact the compound's steric and electronic characteristics.

The compound 5,6-difluoro-N-prop-2-ynyl-1H-indol-3-amine is a direct example of N-alkylation, featuring a propargyl group attached to the amine. nih.gov General methods for N-alkylation of amines often utilize alcohols or carboxylic acids as alkylating agents in the presence of a catalyst. sioc-journal.cncsic.es Late transition metal catalysts are commonly employed for the N-alkylation of amines with alcohols, a process considered green due to water being the only byproduct. sioc-journal.cn

For more complex molecules, achieving selective mono-N-alkylation can be challenging. organic-chemistry.org One method for the selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a controlled reaction. organic-chemistry.org While these methods are general, they provide a framework for the potential N-alkylation strategies applicable to this compound.

Development of Conjugated Systems for Optoelectronic Applications

Indole derivatives are valuable building blocks for the development of conjugated systems with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.aiacs.org The electron-rich nature of the indole ring makes it an excellent donor component in donor-acceptor (D-A) type push-pull chromophores. acs.org

Researchers have designed and synthesized π-expanded indoloindolizines by merging indole and indolizine (B1195054) moieties. chemrxiv.org This approach allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the optoelectronic properties. chemrxiv.org The synthesis of new push-pull chromophores based on thieno[3,2-b]indole has also been reported, which exhibit narrow optical band gaps, making them promising for organic solar cells. bohrium.com

The biocatalytic synthesis of fluorescent conjugated indole oligomers offers a green chemistry approach to producing photoluminescent materials. mdpi.com This method uses enzymes as catalysts under mild conditions, and structural analysis suggests that the oligomers are coupled through the 2 and 3 positions of the indole ring. mdpi.com

Table 4: Indole-Based Conjugated Systems and Their Potential Applications

System Design Strategy Potential Application Reference
π-Expanded Indoloindolizines Merging indole and indolizine moieties Optoelectronic devices chemrxiv.org
Thieno[3,2-b]indole Chromophores Knoevenagel condensation to form push-pull systems Organic solar cells, photodiodes bohrium.com
Indole-Based Push-Pull Chromophores Using 3-alkynylindoles as building blocks Optoelectronic applications acs.org

Applications of 5,6 Difluoro 1h Indol 3 Amine in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Architectures

5,6-Difluoro-1H-indol-3-amine serves as a highly versatile precursor in organic synthesis. researchgate.net Its utility stems from the presence of multiple reactive sites: the nucleophilic 3-amino group, the acidic N-H proton of the indole (B1671886) ring, and the C2 position, which is susceptible to electrophilic attack. Furthermore, the difluorinated benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution under specific conditions. This multi-faceted reactivity allows for its incorporation into a wide range of complex molecular structures.

The electron-withdrawing nature of the two fluorine atoms at the 5- and 6-positions significantly influences the reactivity of the indole core. These substituents make the benzene portion of the molecule electron-deficient, which can alter the regioselectivity of further functionalization reactions compared to non-fluorinated indoles. This electronic modification is a key feature exploited by synthetic chemists to guide reactions toward desired outcomes and to create molecules with unique properties.

Role in the Synthesis of Heterocyclic Frameworks

The 3-amino group of this compound is a key handle for the construction of fused and appended heterocyclic systems. A notable application is in the synthesis of indole-substituted quinoxalines, which are themselves an important class of nitrogen-containing heterocycles with diverse pharmacological activities. sapub.orgscispace.com

One documented example is the synthesis of 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline. This reaction involves an AlCl₃-induced (hetero)arylation of 2,3-dichloroquinoxaline (B139996) with a 5,6-difluoroindole (B67218) precursor. nih.govresearchgate.net The combination of the indole and quinoxaline (B1680401) moieties in a single molecular entity has been explored for developing promising therapeutic agents. researchgate.net The synthesis of such fused systems highlights the role of the fluorinated indole as a nucleophilic component in reactions that build molecular complexity, providing access to novel heterocyclic frameworks that are of significant interest in medicinal chemistry. mdpi.comorganic-chemistry.org

Contribution to Catalyst Development and Ligand Design

The indole scaffold is a recognized structural motif in the design of ligands for transition-metal catalysis. Chiral indole-phosphine oxazoline (B21484) ligands, for instance, have been successfully employed in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The design of such ligands often relies on the modular assembly of different fragments to fine-tune the steric and electronic properties of the resulting catalyst.

While the general indole framework is valuable, specific examples detailing the use of this compound in catalyst or ligand development are not prominently featured in current literature. However, its structural features suggest potential applications. The amine functionality could be used to chelate metal centers or be derivatized to install phosphine (B1218219) or other coordinating groups. The electron-withdrawing fluorine atoms would electronically modify the ligand, which could, in turn, influence the activity and selectivity of a metal catalyst. This makes it an intriguing, albeit underexplored, candidate for the development of new catalytic systems.

Methodology Development for Selective Functionalization of Indoles

The development of methods for the selective C-H functionalization of indoles is a major focus in modern organic synthesis, as it provides a direct and atom-economical way to modify the core structure. mdpi.comacs.org Research has established various protocols for the regioselective functionalization of the indole ring at the C4, C5, C6, and C7 positions, often using directing groups to control the site of reaction. mdpi.com

For this compound, the presence of fluorine at C5 and C6 inherently blocks these positions. This pre-functionalization directs further electrophilic aromatic substitution or metal-catalyzed C-H activation to the remaining C4 and C7 positions of the benzene ring. The strong electron-withdrawing effect of the fluorine atoms deactivates the benzene ring towards electrophilic attack, making functionalization more challenging but also potentially more selective. Methodologies targeting the pyrrole (B145914) ring, such as N-alkylation or electrophilic attack at the C2 position, remain viable pathways for derivatization. The development of new synthetic methods must therefore account for the unique electronic landscape imparted by the difluoro substitution pattern.

Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes

The true value of a building block like this compound is demonstrated by its application in the synthesis of biologically active molecules. nih.gov The indole ring system is a privileged scaffold in drug discovery, and its fluorinated derivatives are of particular interest for enhancing pharmacological properties. researchgate.net

As mentioned previously, the synthesis of 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline provides access to a scaffold that has been investigated for its potential as an anti-tubercular agent. nih.govresearchgate.net This highlights a direct application in constructing molecules with therapeutic relevance.

Scaffold/Probe Derivative Synthetic Precursor Therapeutic Area/Application Reference
2-Chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline5,6-Difluoro-1H-indolePotential Anti-tubercular Agent nih.govresearchgate.net

Furthermore, the structure of this compound is well-suited for the modular synthesis of chemical probes. Chemical probes are essential tools for studying biological processes, and their synthesis often involves combining a binding moiety, a reactive group, and a reporter tag. The amine group of the title compound can readily participate in multicomponent reactions (MCRs) or amide bond forming reactions, allowing for the rapid and efficient assembly of diverse probe libraries from simple starting materials. acs.org This modularity is highly valuable in chemical biology for the discovery of new molecular tools to investigate protein function and disease pathways.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5,6-Difluoro-1H-indol-3-amine, and how can purity be ensured?

  • Methodology : Fluorinated indoles are typically synthesized via electrophilic substitution or palladium-catalyzed cross-coupling. For 5,6-difluoro derivatives, a modified Sandmeyer reaction or fluorination of pre-functionalized indole precursors (e.g., using Selectfluor® or DAST) is recommended. Post-synthesis, purify via column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity using HPLC (>95%) and melting point analysis .
  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine positions (δ -110 to -160 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR to resolve NH2_2 protons (δ 5.5–6.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]+^+: ~181.1 g/mol).
  • IR Spectroscopy : Identify NH2_2 stretches (~3350–3450 cm1^{-1}) and C-F bonds (~1200 cm1^{-1}) .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Protocol : Store in amber vials at -20°C under inert gas (Ar/N2_2) to prevent oxidation. Use fume hoods for handling, and wear nitrile gloves and lab coats. Refer to SDS guidelines for fluorinated amines, which highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated indole derivatives?

  • Methodology :

  • Triangulation : Cross-validate NMR and X-ray crystallography (if crystals are obtainable) using SHELX software for structural refinement .
  • DFT Calculations : Compare experimental 19F^{19}\text{F} NMR shifts with computed values (e.g., Gaussian 16) to validate regiochemistry .
  • Batch Analysis : Replicate syntheses to rule out procedural variability and use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Test Pd/C or RuPhos ligands for coupling reactions; adjust solvent polarity (e.g., DMF vs. THF) to enhance fluorination efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 150°C) while maintaining yields >80% .
  • Workflow Automation : Use flow chemistry for precise control of exothermic fluorination steps .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodology :

  • In Vitro Assays : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) or receptor binding (e.g., GPCR panels) with IC50_{50} determination.
  • Molecular Docking : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina to prioritize in vivo testing .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodology :

  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and compare with experimental error margins (±0.1 ppm for NMR).
  • Sensitivity Testing : Vary computational parameters (e.g., solvent models) to identify robustness of predictions .

Q. What statistical approaches are recommended for validating reproducibility in fluorinated indole studies?

  • Methodology :

  • ANOVA : Compare yields/potency across ≥3 independent syntheses.
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., IR/NMR) to identify batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.